4-Methyl-1',5',6',7'-tetrahydrospiro[cyclopentane-1,4'-imidazo[4,5-c]pyridine]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-1’,5’,6’,7’-tetrahydrospiro[cyclopentane-1,4’-imidazo[4,5-c]pyridine] is a heterocyclic compound that features a unique spiro structure. This compound is characterized by the presence of an imidazo[4,5-c]pyridine ring fused with a cyclopentane ring. The spiro configuration imparts distinct chemical and physical properties to the molecule, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1’,5’,6’,7’-tetrahydrospiro[cyclopentane-1,4’-imidazo[4,5-c]pyridine] typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3-diaminopyridine with cyclopentanone under acidic conditions, followed by methylation to introduce the 4-methyl group . The reaction conditions often require refluxing in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1’,5’,6’,7’-tetrahydrospiro[cyclopentane-1,4’-imidazo[4,5-c]pyridine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxo derivatives of the original compound.
Reduction: Reduced forms with hydrogenated rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Methyl-1’,5’,6’,7’-tetrahydrospiro[cyclopentane-1,4’-imidazo[4,5-c]pyridine] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of novel materials with unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-1’,5’,6’,7’-tetrahydrospiro[cyclopentane-1,4’-imidazo[4,5-c]pyridine] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4’-oxane]: Similar spiro structure but with an oxane ring instead of a cyclopentane ring.
Imidazo[4,5-b]pyridine derivatives: These compounds share the imidazo[4,5-c]pyridine core but differ in the fused ring structure and substituents.
Uniqueness
4-Methyl-1’,5’,6’,7’-tetrahydrospiro[cyclopentane-1,4’-imidazo[4,5-c]pyridine] is unique due to its specific spiro configuration and the presence of a cyclopentane ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H17N3 |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
3'-methylspiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,1'-cyclopentane] |
InChI |
InChI=1S/C11H17N3/c1-8-2-4-11(6-8)10-9(3-5-14-11)12-7-13-10/h7-8,14H,2-6H2,1H3,(H,12,13) |
InChI Key |
FGNILHWROWCDTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(C1)C3=C(CCN2)NC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.